2,3-Heptanedione
Overview
Description
Heptane-2,3-dione, also known as 2,3-dioxoheptane, is an organic compound belonging to the class of alpha-diketones. These compounds are characterized by the presence of two ketone groups on adjacent carbon atoms. Heptane-2,3-dione is a clear yellow liquid with a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol .
Mechanism of Action
Target of Action
It is known that 2,3-heptanedione belongs to the class of organic compounds known as alpha-diketones . These compounds contain two ketone groups on two adjacent carbon atoms .
Mode of Action
This compound, being an alpha-diketone, has the potential to undergo intramolecular aldol reactions . In these reactions, the enolate donor and the electrophilic acceptor of an aldol reaction are contained in the same molecule . This leads to faster reaction rates for intramolecular condensations, making intermolecular condensations less favorable .
Biochemical Pathways
The intramolecular aldol reactions that this compound can undergo are a key part of many biochemical pathways .
Pharmacokinetics
The molecular weight of this compound is 12817 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
In a study on the effects of e-cigarette flavoring chemicals on human macrophages and bronchial epithelial cells, it was found that this compound elicited high amounts of reactive oxygen species (ROS) from both cell lines . This suggests that this compound may have a pro-oxidant effect at the cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the German legislation restricts the usage of potentially harmful substances in tobacco-related products, which includes this compound . This suggests that regulatory environments can have a significant impact on the use and action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptane-2,3-dione can be synthesized through various methods. One common approach involves the oxidation of heptane-2,3-diol using oxidizing agents such as selenium dioxide or potassium permanganate. The reaction is typically carried out under reflux conditions in an organic solvent like acetic anhydride .
Industrial Production Methods: In industrial settings, heptane-2,3-dione is often produced through the catalytic oxidation of heptane. This process involves the use of metal catalysts such as platinum or palladium, which facilitate the oxidation of heptane to form the diketone. The reaction is conducted at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: Heptane-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to heptane-2,3-diol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: Heptane-2,3-diol.
Substitution: Various substituted heptane derivatives depending on the nucleophile used.
Scientific Research Applications
Heptane-2,3-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various alpha-diketone derivatives.
Biology: It serves as a model compound for studying the reactivity and behavior of alpha-diketones in biological systems.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Comparison with Similar Compounds
Heptane-2,3-dione can be compared with other alpha-diketones such as:
2,3-Butanedione (Diacetyl): Known for its buttery flavor, used in food industry.
2,3-Pentanedione: Similar structure but with one less carbon atom, used in flavoring and fragrance industry.
2,3-Hexanedione: Slightly longer carbon chain, used in organic synthesis.
Uniqueness: Heptane-2,3-dione is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its reactivity and applications in various fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
heptane-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-7(9)6(2)8/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPGAMCQJNLTJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059128 | |
Record name | 2,3-Heptanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
yellowish liquid | |
Record name | 2,3-Heptanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/437/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
64.00 °C. @ 18.00 mm Hg | |
Record name | 2,3-Heptanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031476 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, slightly soluble in water; soluble in alcohol | |
Record name | 2,3-Heptanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031476 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,3-Heptanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/437/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.917-0.923 | |
Record name | 2,3-Heptanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/437/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
96-04-8 | |
Record name | 2,3-Heptanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3-Heptanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-HEPTANEDIONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31668 | |
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Record name | 2,3-Heptanedione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2,3-Heptanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptane-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.248 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3-HEPTANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK55DDE86P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,3-Heptanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031476 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary occupational settings where exposure to 2,3-Heptanedione might occur?
A1: this compound is a volatile compound found in artificial buttermilk flavorings. Workers in food and flavoring industries, particularly those involved in bakery mix production and other food processing facilities utilizing these flavorings, face potential exposure. [, ]
Q2: Is this compound considered a safe substitute for diacetyl in flavorings?
A2: Although marketed as a safer alternative to diacetyl, research on this compound and other α-diketones is limited. These compounds share the same functional group as diacetyl and may exhibit similar toxicity mechanisms. Precautionary measures are advised until more is known about their safety profile. [, ]
Q3: How is this compound typically measured in workplace air samples?
A3: Various methods have been employed for quantifying this compound in workplace air, including evacuated canisters followed by gas chromatography analysis and derivatization with o-phenylenediamine followed by gas chromatography with nitrogen-phosphorus detection (GC-NPD). [, ]
Q4: Can you describe the reaction of this compound with o-phenylenediamine in analytical methods?
A4: this compound, similar to other vicinal diketones, reacts with o-phenylenediamine to form a stable quinoxaline derivative. This reaction is utilized in analytical methods to improve the detection and quantification of this compound using techniques like GC-NPD. []
Q5: Are there any alternative spectrophotometric methods for determining this compound?
A5: Yes, a spectrophotometric method utilizing dicyandiamide as a chromogenic reagent under alkaline conditions and catalyzed by 1-naphthol has been developed for the determination of this compound. This method offers an alternative to traditional chromatographic techniques. []
Q6: Can this compound be generated through biocatalytic processes?
A6: Yes, 2,3-Butanediol dehydrogenase from Bacillus clausii DSM 8716T (BcBDH) can catalyze the reduction of aliphatic diketones, including this compound, to their corresponding α-hydroxy ketones. This enzymatic approach presents a potential route for the biosynthesis of specific isomers. []
Q7: Has this compound been identified in natural sources?
A7: Yes, this compound has been detected as a volatile component in wild fruits of Solanum lycopersicum (tomato) collected from the Palani Hill Ranges of the Western Ghats. []
Q8: Can you provide information on the gas chromatography-mass spectrometry (GC-MS) analysis of this compound?
A8: this compound can be analyzed using GC-MS techniques. It has been identified as a component of strawberry cultivars, specifically ‘Jingyu', using headspace solid-phase microextraction coupled with GC-MS (HS-SPME-GC-MS). []
Q9: What is the reactivity of NH4+ with this compound?
A9: Studies investigating NH4+ as a potential reagent ion for SIFT-MS analysis have explored its reactivity with various organic molecules, including this compound. The reaction rate is influenced by the carrier gas (He or N2) and results in the formation of adduct ions. []
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